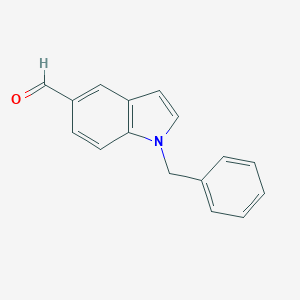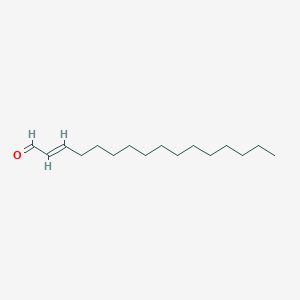
1-benzyl-1H-indole-5-carbaldehyde
Overview
Description
1-benzyl-1H-indole-5-carbaldehyde (IBC) is an important intermediate in the synthesis of various heterocyclic compounds. It is an aromatic aldehyde with a molecular formula of C14H11NO and a molecular weight of 211.24 g/mol. IBC is used in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and pyridines. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Acetylenic Alcohols : A study by Schmidt et al. (2012) describes a base-catalyzed reaction involving a compound related to 1-benzyl-1H-indole-5-carbaldehyde, demonstrating a new synthetic approach for acetylenic alcohols (Schmidt et al., 2012).
Corrosion Inhibition : Ashhari and Sarabi (2015) found that compounds like indole-3-carbaldehyde effectively inhibit corrosion of mild steel in acidic solutions, showcasing its potential as a corrosion inhibitor (Ashhari & Sarabi, 2015).
Drug Synthesis : Poszávácz et al. (2006) used this compound as a protecting group in the new synthesis of naratriptan, a medication (Poszávácz et al., 2006).
Anti-Cancer Agents : Anwar et al. (2023) developed an efficient method for synthesizing indole-3-substituted-2-benzimidazoles, showing potential as anti-cancer agents (Anwar et al., 2023).
Synthesis of [1,4]oxazino[4,3-a]indoles : A study by Abbiati et al. (2005) presents a novel method for preparing these compounds, expanding the chemical toolbox for organic synthesis (Abbiati et al., 2005).
Copper-Catalyzed Synthesis : Guo et al. (2020) reported a copper-catalyzed method for synthesizing carbazoles and indoles, highlighting its efficiency in producing these compounds (Guo et al., 2020).
Molecular Packing Studies : A study by Ali et al. (2005) on a related compound, 5-bromo-1H-indole-3-carbaldehyde, revealed insights into its molecular packing, important for understanding its chemical behavior (Ali et al., 2005).
Rhodium Carbene Catalysis : Shen et al. (2015) demonstrated the use of rhodium carbene in synthesizing 1,2,3-trisubstituted indole aldehydes, a process with diverse chemical applications (Shen et al., 2015).
Palladium-Catalyzed Coupling : Singh et al. (2016) explored the use of indole-based ligands in palladium-catalyzed coupling reactions, demonstrating their effectiveness in synthesizing complex molecules (Singh et al., 2016).
Green Synthesis Techniques : Madan (2020) developed a sustainable nanocatalysed method for Knoevenagel condensation of indole-3-carbaldehyde, offering environmental benefits (Madan, 2020).
Safety and Hazards
The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .
Mechanism of Action
Target of Action
1-Benzyl-1H-indole-5-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processesIndole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the diverse biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular level . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-indole-5-carbaldehyde interacts with various enzymes, proteins, and other biomolecules . It is an essential and efficient chemical precursor for generating biologically active structures
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels
properties
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63263-88-7 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1-benzyl-1H-indole-5-carbaldehyde chosen as a starting material in the synthesis of naratriptan?
A1: The research paper highlights the advantageous role of the 1-benzyl group as a protecting group during the multi-step synthesis of naratriptan []. The researchers found that this protecting group facilitated the construction of both the ethanesulfonamide and methylpiperidinyl side chains present in the naratriptan structure. Importantly, the benzyl group could be easily removed in the final step of the synthesis, allowing for efficient production of the target molecule.
Q2: Are there any other known uses of this compound in pharmaceutical synthesis?
A2: While the provided research focuses solely on its use in naratriptan synthesis [], this compound's structure suggests potential as a building block for other pharmaceutical compounds. The indole core is found in many biologically active molecules, and the aldehyde and benzyl substituents offer versatile handles for further chemical modifications. Further research is needed to explore other potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)


![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)




